molecular formula C22H21NO5 B2587841 rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid CAS No. 2287239-73-8

rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylicacid

Cat. No.: B2587841
CAS No.: 2287239-73-8
M. Wt: 379.412
InChI Key: MEATZMKQWGEYFJ-MISYRCLQSA-N
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Description

The compound rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is a bicyclic, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure comprises a fused hexahydrofuro[2,3-c]pyrrole core, with the Fmoc group at position 5 and a carboxylic acid moiety at position 3.

Key structural features include:

  • Bicyclic framework: The fused furopyrrole system enhances rigidity, influencing conformational stability and receptor binding in drug design.
  • Fmoc protection: A common strategy in solid-phase peptide synthesis (SPPS) to temporarily block amine groups, allowing selective deprotection under mild basic conditions.
  • Carboxylic acid functionality: Enables conjugation or further derivatization, such as amide bond formation.

Properties

IUPAC Name

(3S,3aS,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-21(25)19-12-27-20-10-23(9-17(19)20)22(26)28-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,17-20H,9-12H2,(H,24,25)/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEATZMKQWGEYFJ-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole core and the introduction of the Fmoc protecting group. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s structure and reactivity.

    Substitution: The replacement of one functional group with another, which can be used to introduce new functionalities or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc protecting group is particularly useful in peptide synthesis, where it protects amine groups during the formation of peptide bonds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and other biochemical processes. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biological systems.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of enzyme inhibition and receptor modulation.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for a variety of industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of rac-(3R,3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, revealing reactive amine groups that can form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Safety Profile (GHS)
Target: rac-(3R,3aR,6aR)-5-Fmoc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid Likely C22H21NO5 ~379 (estimated) Bicyclic furopyrrole, Fmoc, carboxylic acid Peptide synthesis, chiral intermediates Likely H302, H315, H319, H335
3-((Fmoc-amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9) C19H17NO5 339.34 Oxetane ring, Fmoc, carboxylic acid SPPS, polymer chemistry H302, H315, H319, H335
rac-(3R,5S)-1-Fmoc-5-methoxypiperidine-3-carboxylic acid C22H23NO5 381.43 Piperidine ring, methoxy substituent, Fmoc Drug discovery, enantioselective synthesis Not reported
rac-(3S,4S)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C22H19F3NO4 418.39 Pyrrolidine ring, CF3 group, Fmoc Fluorinated drug candidates Not reported
rac-(3R,3aS,6aR)-3-methoxy-hexahydro-2H-thieno[2,3-c]pyrrole-1,1-dione C11H15NO4S 257.31 Thienopyrrole, sulfone, methoxy Enzyme inhibition, material science Not reported
Key Observations:

Ring Systems and Rigidity: The target compound's furopyrrole system offers greater conformational rigidity compared to monocyclic analogs like piperidine or pyrrolidine derivatives . This may enhance binding specificity in therapeutic targets. Oxetane-containing analogs (e.g., CAS 1380327-56-9) exhibit improved metabolic stability and solubility due to the polar oxetane ring but lack the fused bicyclic architecture .

Methoxy substituents (e.g., in the piperidine analog) modulate electronic properties and steric bulk, influencing reactivity in coupling reactions .

Molecular Weight and Solubility: The target compound’s estimated molecular weight (~379 g/mol) aligns with typical Fmoc-protected building blocks, balancing solubility (via carboxylic acid) and synthetic utility. Thienopyrrole derivatives (e.g., ) with sulfone groups demonstrate reduced molecular weight (257 g/mol) and altered polarity, favoring applications in material science .

Q & A

Q. What are the key steps in synthesizing rac-(3R,3aR,6aR)-5-Fmoc-hexahydrofuropyrrole-3-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the amine functionality. This step often uses reagents like Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., triethylamine) .
  • Cyclization : Formation of the fused furo-pyrrole bicyclic framework via acid- or base-catalyzed intramolecular reactions.
  • Purification : Silica gel chromatography is commonly employed, with elution gradients adjusted based on compound polarity. For example, using dichloromethane/methanol (95:5) can yield purities >95% . Critical Tip: Monitor reaction progress via TLC and confirm final purity using HPLC-MS .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming stereochemistry and functional groups. Key signals include:
  • Fmoc aromatic protons (δ 7.2–7.8 ppm, multiplet).
  • Pyrrolidine/furan ring protons (δ 3.0–4.5 ppm, complex splitting due to bicyclic constraints) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 427.2) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in the lab?

  • Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2/2A) and respiratory tract irritation (Category 3). Use PPE (gloves, goggles, fume hood) and avoid dust formation .
  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does stereochemistry at the 3R,3aR,6aR positions influence biological activity or binding affinity?

Comparative studies of stereoisomers (e.g., 3S,3aS,6aS vs. 3R,3aR,6aR) reveal:

  • Binding Affinity : The 3R,3aR,6aR configuration enhances interactions with hydrophobic pockets in enzymes (e.g., proteases) due to optimal spatial orientation of the Fmoc and carboxylic acid groups .
  • Activity Data : In assays targeting kinase inhibition, the rac-(3R,3aR,6aR) isomer showed 5–10× higher IC50_{50} values than its diastereomers . Methodological Note: Use X-ray crystallography or molecular docking to map stereochemical contributions to target binding .

Q. What strategies are effective for derivatizing the carboxylic acid moiety while preserving the Fmoc group?

  • Activation : Convert the carboxylic acid to an acyl chloride (SOCl2_2) or active ester (EDC/HOBt) for coupling with amines/alcohols .
  • Selective Protection : Use tert-butyl or benzyl esters to temporarily protect the acid, enabling subsequent functionalization of other sites (e.g., pyrrolidine nitrogen) . Caution: Avoid strong bases (e.g., LiOH) that may cleave the Fmoc group .

Q. How can computational methods predict the compound’s reactivity or photophysical properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
  • MD Simulations : Model interactions with biological targets (e.g., 100-ns trajectories in explicit solvent) to identify stable binding conformers .
  • Fluorescence Prediction : TD-DFT can estimate excitation/emission wavelengths if the compound is modified with fluorophores (e.g., maleimide derivatives) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Control variables like buffer pH, solvent (DMSO concentration ≤1%), and cell passage number .
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or context-dependent effects .

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